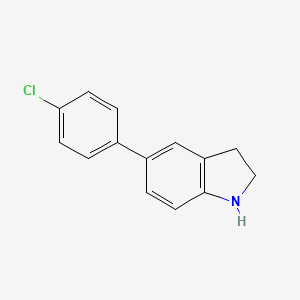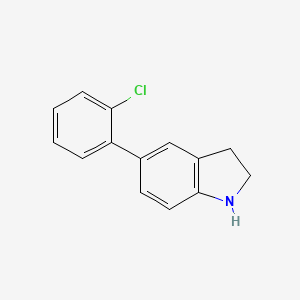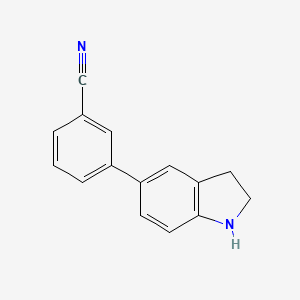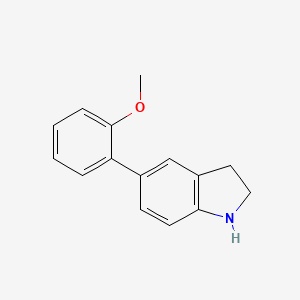
5-(2-methoxyphenyl)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxyphenyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group attached to the phenyl ring, which is connected to the indole core structure. The presence of the methoxy group can significantly influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and minimize by-products.
化学反应分析
Types of Reactions
5-(2-Methoxyphenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring or the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.
科学研究应用
5-(2-Methoxyphenyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and other neurological functions.
相似化合物的比较
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: This compound has a methoxy group at the para position of the phenyl ring, which can lead to different chemical and biological properties.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound features a tetrazole ring instead of an indole ring, resulting in distinct reactivity and applications.
Uniqueness
5-(2-Methoxyphenyl)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and the presence of the methoxy group, which can enhance its biological activity and chemical reactivity compared to other indole derivatives.
属性
IUPAC Name |
5-(2-methoxyphenyl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-15-5-3-2-4-13(15)11-6-7-14-12(10-11)8-9-16-14/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAJNOCXVBFMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(C=C2)NCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
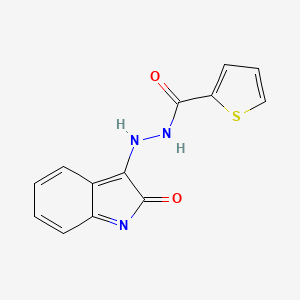
![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B7762938.png)
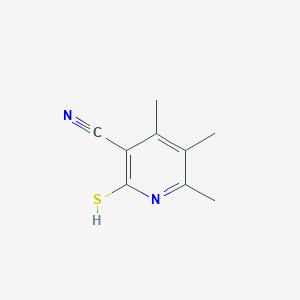
![4,6-Dimethyl-2-(4-methylbenzoyl)thieno[2,3-B]pyridin-3-amine](/img/structure/B7762948.png)
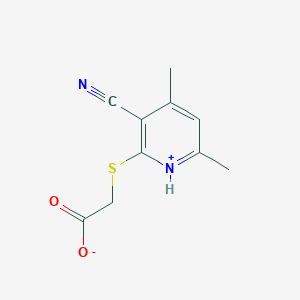
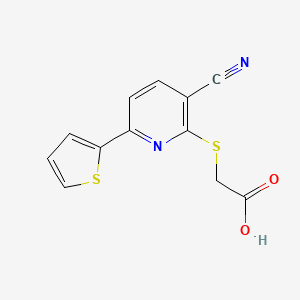
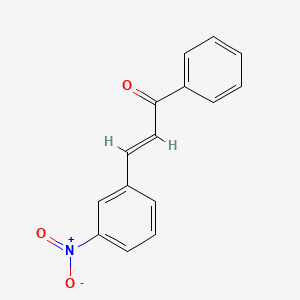
![6,10-dithia-2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene-5,11-diamine](/img/structure/B7762972.png)
![Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762990.png)
![Methyl 4'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762997.png)
